molecular formula C16H24N2O4 B5084977 N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine

Cat. No.: B5084977
M. Wt: 308.37 g/mol
InChI Key: NCSJCDQLPKXYEU-UHFFFAOYSA-N
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Description

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine is a chemical compound that features a cyclohexanamine core substituted with a 4,5-dimethoxy-2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with 2-methylcyclohexanamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or nitrosonium ion.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a photolabile protecting group in caging technology, which is used to control the activity of bioactive molecules with light.

    Medicine: Explored for its potential as a pro-drug, where the active drug is released upon exposure to light.

    Industry: Utilized in the development of photosensitive materials and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine involves the photolysis of the 4,5-dimethoxy-2-nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active cyclohexanamine moiety. This process is utilized in caging technology to control the activity of bioactive molecules with spatial and temporal precision .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzyl bromide: Used as a precursor in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Another compound with similar photolabile properties.

    4,5-Dimethoxy-2-nitrobenzoic acid: Used in the synthesis of various derivatives with photolabile properties.

Uniqueness

This compound is unique due to its combination of a cyclohexanamine core with a photolabile 4,5-dimethoxy-2-nitrobenzyl group. This combination allows for precise control of the compound’s activity using light, making it valuable in applications requiring spatial and temporal regulation of bioactive molecules .

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11-6-4-5-7-13(11)17-10-12-8-15(21-2)16(22-3)9-14(12)18(19)20/h8-9,11,13,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJCDQLPKXYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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